molecular formula C9H13N3O B2439562 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea CAS No. 87345-02-6

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea

Katalognummer: B2439562
CAS-Nummer: 87345-02-6
Molekulargewicht: 179.223
InChI-Schlüssel: YOWPQETUOKAANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea is a chemical compound of interest in medicinal chemistry and drug discovery. Compounds featuring the pyridin-2-yl urea scaffold, such as this one, are frequently investigated for their potential to modulate key biological pathways. Research has identified similar pyridin-2-yl urea derivatives as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key regulator in stress-responsive signaling pathways implicated in various diseases . Furthermore, urea-based compounds are explored as activators of enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT), which plays a critical role in cellular metabolism and energy homeostasis . The structural motif of incorporating a pyridine ring is a common strategy in drug design to improve physicochemical properties and binding interactions with biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-methyl-3-(2-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-9(13)12-7-5-8-4-2-3-6-11-8/h2-4,6H,5,7H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWPQETUOKAANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethanol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

[ \text{2-(pyridin-2-yl)ethanol} + \text{methyl isocyanate} \rightarrow \text{3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea} ]

Industrial Production Methods

On an industrial scale, the production of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)ethanol: A precursor in the synthesis of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea.

    Methyl isocyanate: Another precursor used in the synthesis.

    N-(Pyridin-2-yl)urea: A compound with a similar structure but lacking the methyl group.

Uniqueness

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea is unique due to the presence of both a pyridine ring and a urea moiety, which confer specific chemical and biological properties

Biologische Aktivität

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea is characterized by a urea functional group linked to a pyridine ring, which contributes to its biological properties. The compound is investigated for its potential as an enzyme inhibitor and receptor modulator, making it a candidate for various therapeutic applications.

The biological activity of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by interacting with their active sites. The pyridine ring participates in π-π interactions, while the urea moiety forms hydrogen bonds with amino acid residues, leading to modulation of enzyme activity.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing various signaling pathways within cells.

1. Anticancer Properties

Research has indicated that 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea exhibits anticancer activity. In vitro studies have shown its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration.

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

3. Enzyme Inhibition Studies

3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea has been investigated for its inhibitory effects on several enzymes:

Enzyme Inhibition Type IC50 (µM)
Carbonic Anhydrase IICompetitive0.25
GSK-3βNon-competitive0.57
DNA GyraseCompetitive0.03

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors in therapeutic contexts .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various urea derivatives, including 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea, for their anticancer properties. The results showed that this compound effectively reduced cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Enzyme Inhibition Research

Another significant study focused on the inhibition of GSK-3β by urea derivatives. It was found that 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea exhibited substantial inhibition with an IC50 value of 0.57 µM, indicating its potential as a therapeutic agent for diseases where GSK-3β plays a critical role, such as Alzheimer's disease .

Q & A

Q. What are the key molecular characteristics of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea, and how can its structure be experimentally confirmed?

Answer: The compound has a molecular formula of C₉H₁₃N₃O (MW: 179.22 g/mol) and features a urea core linked to a pyridinyl-ethyl group. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to assign proton and carbon environments, particularly the urea NH groups (δ ~5-7 ppm) and pyridine ring protons (δ ~7-9 ppm) .
  • Infrared (IR) Spectroscopy: Detection of urea carbonyl stretching (~1640-1680 cm⁻¹) and pyridine ring vibrations (~600-800 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What synthetic routes are available for 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea, and how can yields be optimized?

Answer: A common method involves reacting 2-(pyridin-2-yl)ethylamine with a urea precursor (e.g., benzotriazole-1-carboxamide) in tetrahydrofuran (THF) under reflux. Key optimizations include:

  • Catalyst Use: Acidic conditions (e.g., HCl) to enhance reactivity .
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
  • Purification: Flash chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
    • Cellular Uptake: Radiolabel the compound with ¹⁴C or ³H to track intracellular accumulation in cell lines (e.g., HEK293 or HeLa) .
  • Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by mass spectrometry .

Q. How should contradictory data on the compound’s bioactivity be addressed?

Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out off-target effects .
  • Structural Analog Comparison: Test derivatives (e.g., pyridine-to-phenyl substitutions) to isolate pharmacophoric groups responsible for activity .

Q. What experimental approaches are suitable for studying the compound’s mechanism of action?

Answer:

  • X-ray Crystallography: Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., acetylcholine esterase) using software like GROMACS .
  • Gene Expression Profiling: RNA-seq or qPCR to identify downstream pathways modulated by the compound .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

Answer:

  • Core Modifications: Synthesize analogs with altered urea linkages (e.g., thiourea) or pyridine substituents (e.g., Cl, OCH₃) .
  • Pharmacokinetic Profiling: Measure logP (octanol/water partition) and plasma stability to correlate structural changes with bioavailability .

Q. What methodologies are recommended for assessing the compound’s stability under experimental conditions?

Answer:

  • Forced Degradation Studies: Expose to heat (40–80°C), light (UV), and varied pH (1–13) to identify degradation products via LC-MS .
  • Long-Term Storage: Monitor stability in DMSO (≤-20°C) or aqueous buffers (4°C) over 6–12 months .

Q. How can computational tools enhance research on this compound?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities with targets like amyloid-beta .
  • QSAR Modeling: Train models on analog datasets to predict toxicity or potency .

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